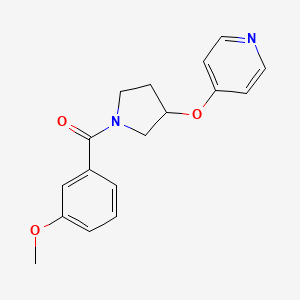
(3-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
カタログ番号 B2479277
CAS番号:
2034314-56-0
分子量: 298.342
InChIキー: ZJRQMVCPKRJDPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a similar compound, “(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone”, was reported in a study . The process involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents, which was stirred for 4 hours at 40°C . The product was then separated by silica-gel column chromatography .科学的研究の応用
Structural Analysis and Synthesis
- The compound "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone" was synthesized and characterized, highlighting its crystalline structure through X-ray diffraction (XRD) studies. This research provides foundational knowledge on molecular configurations and potential for material sciences applications (Lakshminarayana et al., 2009).
- A study on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogues, underscores the rule of chlorine-methyl (Cl-Me) exchange, suggesting implications for chemical synthesis and structural biology (Swamy et al., 2013).
Antimicrobial Activities
- Research on the antimicrobial activity of some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones indicates potential applications in developing new antimicrobial agents, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).
Optical and Electronic Properties
- The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated how structural modifications can significantly alter optical properties, with potential applications in material science for the development of luminescent materials and electronic devices (Volpi et al., 2017).
Theoretical Studies
- Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone were characterized, showing potential biomedical applications due to their antibacterial activities. Theoretical calculations supported the structural findings, indicating a promising avenue for drug development (Singh et al., 2016).
特性
IUPAC Name |
(3-methoxyphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-4-2-3-13(11-15)17(20)19-10-7-16(12-19)22-14-5-8-18-9-6-14/h2-6,8-9,11,16H,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRQMVCPKRJDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2479198.png)

![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)
![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)


![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)
![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)

